3-((Tetrahydrofuran-2-yl)methyl)piperidine

Description

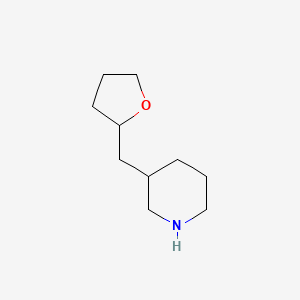

Structure

2D Structure

Properties

IUPAC Name |

3-(oxolan-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPKXPBVQJBBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran under specific conditions. One common method includes the use of a strong base to deprotonate the piperidine, followed by the addition of tetrahydrofuran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or tetrahydrofuran moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

3-((Tetrahydrofuran-2-yl)methyl)piperidine has been identified as a significant compound in the development of new therapeutic agents. Its interactions with biological targets make it a candidate for various medical applications:

- 5-HT4 Receptor Agonism : The compound has been studied for its partial agonistic activity at 5-HT4 receptors, which are implicated in several neurological and psychiatric disorders. This includes conditions such as Alzheimer's disease, Parkinson's disease, and gastrointestinal disorders like irritable bowel syndrome (IBS) .

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. In vitro studies have shown it can protect neuronal cells from oxidative stress-induced apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

Biological Research Applications

The compound's structural features allow it to be utilized in various biological research contexts:

- Cell Viability and Proliferation Studies : In laboratory settings, the compound has demonstrated significant effects on cell viability across different cancer cell lines, showing dose-dependent inhibition of cell growth .

- Enzyme Modulation : There is evidence that the compound can interact with key enzymes, influencing metabolic pathways critical for cellular function. This interaction may provide insights into enzyme mechanisms and their regulation .

Industrial Applications

Beyond medicinal uses, this compound also finds applications in industrial chemistry:

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, facilitating drug discovery and development processes .

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in research:

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Key Comparative Analysis

Heterocyclic Core and Substituent Effects

- Piperidine vs. Piperidine derivatives are more common in CNS-targeting drugs (e.g., paroxetine analogs), whereas pyrazoles are prevalent in kinase inhibitors .

THF vs. Oxetane Substituents :

- Replacing THF with 3-methyloxetane (as in 3-(3-Methyloxetan-3-yl)piperidine, ) introduces ring strain due to oxetane’s smaller size (4-membered vs. 5-membered ring). This strain can enhance reactivity or alter binding affinity in drug design. THF’s larger ring may improve solubility in polar solvents compared to oxetane .

Pharmacological and Industrial Relevance

- Drug Development :

- Material Science :

Physicochemical Properties

- Solubility and Polarity :

- Molecular Weight :

- The target compound’s lower molecular weight (185.30 g/mol) compared to paroxetine analogs (~365–405 g/mol) suggests better bioavailability and easier blood-brain barrier penetration .

Biological Activity

3-((Tetrahydrofuran-2-yl)methyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 169.29 g/mol. The structure consists of a piperidine ring substituted with a tetrahydrofuran moiety, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the tetrahydrofuran group may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : Similar piperidine derivatives have been shown to inhibit enzymes such as Janus Kinase (JAK), which is involved in inflammatory pathways .

- Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter receptors, potentially influencing conditions like anxiety and depression .

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Given its structural similarity to known JAK inhibitors, this compound may possess anti-inflammatory properties, making it a candidate for treating autoimmune diseases .

- Neuropharmacological Effects : The modulation of neurotransmitter systems could position this compound as a potential treatment for neurological disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives:

Q & A

Q. What synthetic methodologies are commonly employed for 3-((Tetrahydrofuran-2-yl)methyl)piperidine?

The Pictet–Spengler reaction is a key method, involving cyclization of tetrahydrofuran-derived amines with aldehydes under acidic conditions. For example, 2-(furan-2-yl)ethanamine reacts with aldehydes in solvents like acetonitrile or toluene, with HCl or TsOH as catalysts. Reaction parameters (solvent, acid type, temperature, and time) critically influence yield and intermediate stability .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents like tetrahydrofuran (THF). Residual solvent analysis follows ICH guidelines, particularly for Class 2 solvents .

Q. What safety precautions are critical during handling?

While direct data on this compound is limited, analogous piperidine derivatives require strict ventilation, personal protective equipment (PPE), and protocols to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents, and waste disposed following institutional guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or tar formation?

Optimization requires systematic variation of solvents, acids, and temperatures. For example, toluene with 1.0 equivalent HCl at 70°C achieved 58% yield in a related tetrahydrofuropyridine synthesis, while higher temperatures (110°C) reduced yields due to decomposition . Parallel monitoring via thin-layer chromatography (TLC) helps identify optimal reaction termination points.

Q. What strategies address intermediate instability during synthesis?

Unstable intermediates (e.g., dihydrofuropyridines) require rapid cyclization. Using milder acids (e.g., TsOH instead of HCl) or lower temperatures (50°C) can reduce side reactions. Stabilizing intermediates as hydrochloride salts before free base isolation is also effective .

Q. How are contradictions in spectroscopic or chromatographic data resolved?

Contradictions arise from impurities, residual solvents, or tautomerism. Cross-validation using multiple techniques (e.g., -NMR, -NMR, and LC-MS) is essential. Computational modeling (e.g., density functional theory for NMR chemical shift prediction) can clarify ambiguous assignments .

Q. What analytical challenges arise in detecting THF residues, and how are they addressed?

THF, a Class 2 solvent, has a permitted daily exposure (PDE) of 7.2 mg/day. Headspace GC-MS with flame ionization detection (FID) is preferred for trace analysis. Method validation includes sensitivity testing at the ppm level and adherence to ICH Q3C guidelines .

Q. How does structural modification of the tetrahydrofuran or piperidine moieties influence bioactivity?

Substituent effects can be studied via structure-activity relationship (SAR) models. For example, electron-withdrawing groups on the tetrahydrofuran ring may enhance binding affinity to biological targets, as seen in analogs like (S)-2-(trifluoromethyl)piperidine .

Methodological Considerations

- Experimental Design : Use a between-subjects approach to test variable effects (e.g., solvent polarity on yield) while controlling batch-to-batch variability .

- Data Analysis : Employ embedded experimental designs to integrate quantitative (yield, purity) and qualitative (intermediate stability) data .

- Computational Support : Tools like PubChem’s chemical databases and Science Navigator’s AI-guided hypothesis testing streamline experimental planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.